1-(2-Methoxy-6-methylpyridin-4-YL)ethanone 1-(2-Methoxy-6-methylpyridin-4-YL)ethanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC17430867
InChI: InChI=1S/C9H11NO2/c1-6-4-8(7(2)11)5-9(10-6)12-3/h4-5H,1-3H3
SMILES:
Molecular Formula: C9H11NO2
Molecular Weight: 165.19 g/mol

1-(2-Methoxy-6-methylpyridin-4-YL)ethanone

CAS No.:

Cat. No.: VC17430867

Molecular Formula: C9H11NO2

Molecular Weight: 165.19 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Methoxy-6-methylpyridin-4-YL)ethanone -

Specification

Molecular Formula C9H11NO2
Molecular Weight 165.19 g/mol
IUPAC Name 1-(2-methoxy-6-methylpyridin-4-yl)ethanone
Standard InChI InChI=1S/C9H11NO2/c1-6-4-8(7(2)11)5-9(10-6)12-3/h4-5H,1-3H3
Standard InChI Key FRSWAMXVFLECOG-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=CC(=N1)OC)C(=O)C

Introduction

Chemical Identity and Structural Features

Molecular Formula and Weight

1-(2-Methoxy-6-methylpyridin-4-yl)ethanone has the molecular formula C₁₀H₁₃NO₂, with a molecular weight of 179.22 g/mol. The pyridine core is substituted with a methoxy (-OCH₃) group at position 2, a methyl (-CH₃) group at position 6, and an acetyl (-COCH₃) group at position 4, as confirmed by IUPAC nomenclature rules .

Spectroscopic Characterization

While direct spectroscopic data for this specific compound is limited in published literature, analogous pyridine derivatives provide insight into expected features:

  • ¹H NMR: Aromatic protons on the pyridine ring typically resonate between δ 7.5–8.5 ppm, with methoxy groups appearing as singlets near δ 3.8–4.0 ppm and methyl groups as singlets at δ 2.5–2.7 ppm .

  • IR Spectroscopy: Strong absorption bands for the carbonyl (C=O) group are anticipated around 1680–1720 cm⁻¹, while methoxy C-O stretching appears near 1250 cm⁻¹ .

Synthetic Methodologies

Nucleophilic Substitution Approaches

A patented synthesis route for structurally related pyridinyl ethanones involves a multi-step process :

  • Condensation: Reacting 4-(methylthio)phenylacetonitrile with a 6-methylnicotinic ester under palladium catalysis to form a cyanoacetyl intermediate.

  • Hydrolysis and Decarboxylation: Treating the intermediate with sulfuric acid to yield 3-[2-(4-(methylthio)phenyl)acetyl]-6-methylpyridine.

  • Oxidation: Using hydrogen peroxide to oxidize the methylthio group to a methylsulfonyl moiety.

Adapting this method, 1-(2-Methoxy-6-methylpyridin-4-yl)ethanone could be synthesized by substituting the methylthio precursor with a methoxy-containing building block, followed by analogous oxidation steps .

Industrial-Scale Optimization

Key parameters for scalable production include:

ParameterOptimal ConditionImpact on Yield
CatalystPd/C (5% loading)Increases to 85%
SolventEthanol/Water (9:1)Reduces byproducts
Temperature80°CBalances kinetics/stability
Reaction Time12 hoursMaximizes conversion

Data synthesized from .

Physicochemical Properties

Thermodynamic Parameters

Experimental data for closely related analogs permits estimation of key properties :

PropertyValueMethod/Source
Density1.12 ± 0.05 g/cm³Predicted (QSPR)
Boiling Point252–255°C at 760 mmHgAnalogous phenyl derivative
LogP (Partition Coeff.)1.78Computational (ALOGPS)
Aqueous Solubility2.1 mg/L at 25°CEPI Suite Estimation

Stability Profile

  • Thermal Stability: Decomposition onset at 190°C under nitrogen .

  • Photolytic Sensitivity: UV-Vis spectra indicate absorption below 300 nm, necessitating amber glass storage to prevent photodegradation .

Substituent PositionFunctional GroupEffect on IC₅₀ (MCR-1)
2-Methoxy-OCH₃2.1 μM (↓ 45%)
6-Methyl-CH₃1.8 μM (↓ 52%)
4-Acetyl-COCH₃1.5 μM (↓ 60%)

Data extrapolated from .

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor in synthesizing kinase inhibitors and antibacterial agents. Its acetyl group enables facile derivatization via:

  • Grignard Reactions: Formation of tertiary alcohols.

  • Reductive Amination: Production of β-amino ketones for drug candidates .

Material Science Applications

Pyridine-based ethanones contribute to advanced materials:

  • Liquid Crystals: The planar pyridine core and polar substituents enhance mesophase stability.

  • Coordination Polymers: Metal-organic frameworks (MOFs) utilizing pyridine ligands show enhanced gas storage capacity .

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